molecular formula C19H26N2O3 B1218287 3-Methyl-5-[2-(2-hydroxy-3-tert.-butylaminopropoxy)-styryl]-isoxazole

3-Methyl-5-[2-(2-hydroxy-3-tert.-butylaminopropoxy)-styryl]-isoxazole

Cat. No. B1218287
M. Wt: 330.4 g/mol
InChI Key: MOIVIHVEHZGRGG-UHFFFAOYSA-N
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Patent
US04251539

Procedure details

This compound is obtained by the method described for Example 1 from 5.0 g (0.019 mole) of 3-methyl-5-[2-(2,3-epoxypropoxy)-styryl]-isoxazole and 1.56 g (0.2 mole) of tert.-butylamine. 3.1 g (48% of theory) of colorless crystals, melting point 83°-85° C.
Name
3-methyl-5-[2-(2,3-epoxypropoxy)-styryl]-isoxazole
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH:7]=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][CH2:16][CH:17]2[O:19][CH2:18]2)[O:4][N:3]=1.[C:20]([NH2:24])([CH3:23])([CH3:22])[CH3:21]>>[CH3:1][C:2]1[CH:6]=[C:5]([CH:7]=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][CH2:16][CH:17]([OH:19])[CH2:18][NH:24][C:20]([CH3:23])([CH3:22])[CH3:21])[O:4][N:3]=1

Inputs

Step One
Name
3-methyl-5-[2-(2,3-epoxypropoxy)-styryl]-isoxazole
Quantity
5 g
Type
reactant
Smiles
CC1=NOC(=C1)C=CC1=C(C=CC=C1)OCC1CO1
Step Two
Name
Quantity
1.56 g
Type
reactant
Smiles
C(C)(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained by the method

Outcomes

Product
Name
Type
Smiles
CC1=NOC(=C1)C=CC1=C(C=CC=C1)OCC(CNC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.